molecular formula C15H25NO4 B13063126 Racemic-(4R,4aR,8aS)-2-(tert-butoxycarbonyl)decahydroisoquinoline-4-carboxylicacid

Racemic-(4R,4aR,8aS)-2-(tert-butoxycarbonyl)decahydroisoquinoline-4-carboxylicacid

Cat. No.: B13063126
M. Wt: 283.36 g/mol
InChI Key: WKSDPIQVLGEEQS-SRVKXCTJSA-N
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Description

Racemic-(4R,4aR,8aS)-2-(tert-butoxycarbonyl)decahydroisoquinoline-4-carboxylicacid is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(4R,4aR,8aS)-2-(tert-butoxycarbonyl)decahydroisoquinoline-4-carboxylicacid typically involves multiple steps, including the formation of the isoquinoline core, introduction of the tert-butoxycarbonyl (Boc) protecting group, and subsequent functionalization to introduce the carboxylic acid group. Common reagents used in these steps include:

  • Isoquinoline precursors
  • Boc anhydride for the introduction of the Boc group
  • Oxidizing agents for functional group transformations

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Racemic-(4R,4aR,8aS)-2-(tert-butoxycarbonyl)decahydroisoquinoline-4-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a precursor to bioactive compounds.

    Medicine: Potential use in drug development due to its isoquinoline core.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Racemic-(4R,4aR,8aS)-2-(tert-butoxycarbonyl)decahydroisoquinoline-4-carboxylicacid would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound with a simpler structure.

    Tetrahydroisoquinoline: A reduced form of isoquinoline.

    Boc-protected amino acids: Compounds with similar protecting groups.

Uniqueness

Racemic-(4R,4aR,8aS)-2-(tert-butoxycarbonyl)decahydroisoquinoline-4-carboxylicacid is unique due to its specific stereochemistry and functional groups, which can impart distinct biological and chemical properties compared to other isoquinoline derivatives.

Properties

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

(4R,4aS,8aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-4-carboxylic acid

InChI

InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-8-10-6-4-5-7-11(10)12(9-16)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18)/t10-,11-,12-/m0/s1

InChI Key

WKSDPIQVLGEEQS-SRVKXCTJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCCC[C@@H]2[C@H](C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCCC2C(C1)C(=O)O

Origin of Product

United States

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